molecular formula C14H25F3N2O5 B12374931 (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12374931
M. Wt: 365.30 g/mol
InChI Key: HLGNYRXYXQCEQW-PARMHCJRSA-N
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Description

The compound (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The trifluoroacetic acid component adds to the compound’s stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid typically involves multiple steps:

    Isotopic Labeling: The starting materials are isotopically labeled amino acids, which are synthesized using ^15N and ^13C precursors.

    Peptide Bond Formation: The labeled amino acids undergo peptide bond formation through condensation reactions, often facilitated by coupling reagents like EDCI or DCC.

    Protection and Deprotection: Protecting groups are used to prevent side reactions during synthesis. These groups are later removed under specific conditions.

    Final Assembly: The final compound is assembled through a series of condensation and purification steps, ensuring the correct stereochemistry and isotopic labeling.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions for higher yields and purity, using automated synthesizers, and employing large-scale purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

The isotopically labeled compound is used in NMR spectroscopy to study molecular structures and dynamics. It helps in understanding reaction mechanisms and molecular interactions.

Biology

In biological research, the compound is used to trace metabolic pathways and protein interactions. The isotopic labels allow for precise tracking of the compound within biological systems.

Medicine

The compound can be used in drug development and pharmacokinetics studies to understand the distribution and metabolism of drugs.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique isotopic labeling provides insights into reaction mechanisms and material properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to study these interactions in detail, revealing the pathways and mechanisms involved. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid: Similar structure but without isotopic labeling.

    (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-methylpentanoyl]amino]-3-methylpentanoic acid: Labeled with ^15N but not ^13C.

Uniqueness

The unique combination of ^15N and ^13C labeling in (2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid allows for detailed studies of molecular interactions and pathways. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope.

Properties

Molecular Formula

C14H25F3N2O5

Molecular Weight

365.30 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H24N2O3.C2HF3O2/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3;3-2(4,5)1(6)7/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-,10-;/m0./s1/i2+1,3+1,6+1,7+1,9+1,11+1,13+1;

InChI Key

HLGNYRXYXQCEQW-PARMHCJRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N[13C](=O)[13C@H]([13CH2][13CH]([13CH3])[13CH3])[15NH2].C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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